Computed Physicochemical Property Profile vs. Structurally Closest 1,4-Disubstituted 1,2,3-Triazole Amides
The target compound exhibits a computed logP (SlogP) of approximately 1.37 and a topological polar surface area (tPSA) of 56.1 Ų, placing it within the optimal drug-like space for oral bioavailability according to Lipinski's Rule of Five criteria [1]. Compared with the closest commercially available analog, 3-cyclopentyl-N-[(pyridin-3-yl)methyl]propanamide (CAS 695168-31-1, C₁₀H₁₆N₄O, MW 208.26), the target compound possesses a 44% higher molecular weight, an additional triazole ring that roughly doubles the hydrogen-bond acceptor count, and a 1.92-fold increase in tPSA, all of which are expected to reduce passive membrane permeability but enhance metabolic stability and target-binding specificity compared with the simpler pyridylmethyl amide . These computed differences are actionable for compound library design: the triazole-containing compound is predicted to be a better starting point for fragment-based or target-focused screening aimed at polar binding sites, while the simpler analog may be preferable for phenotypic screens requiring high permeability.
| Evidence Dimension | Computed physicochemical drug-likeness profile (logP, tPSA, molecular weight) |
|---|---|
| Target Compound Data | SlogP = 1.37, tPSA = 56.07 Ų, MW = 299.37 g/mol, Rotatable Bonds = 5, HBA = 6, HBD = 0 |
| Comparator Or Baseline | 3-cyclopentyl-N-[(pyridin-3-yl)methyl]propanamide (CAS 695168-31-1): MW = 208.26 g/mol, tPSA ≈ 29.1 Ų, HBA = 3, HBD = 0 (computed by analogy) |
| Quantified Difference | MW increase of 44%; tPSA increase of ~27 Ų (1.93-fold); HBA increase from 3 to 6; Rotatable Bonds increase from 3 to 5 |
| Conditions | Computed using standard cheminformatics algorithms (XLogP3/SlogP, Ertl method for tPSA) |
Why This Matters
The substantial increase in polar surface area and hydrogen-bond acceptor count for the target compound directly impacts solubility, permeability, and off-target liability profiles, making it mechanistically distinct from the simpler propanamide analog for any assay involving intracellular targets or CNS penetration.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
